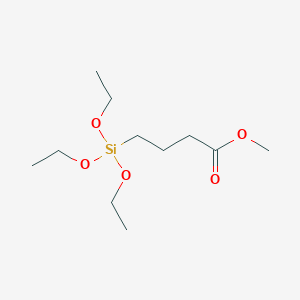

Methyl 4-(triethoxysilyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(triethoxysilyl)butanoate is an organosilicon compound that features both ester and silane functional groups. This compound is of significant interest due to its unique properties, which combine the characteristics of esters and silanes. It is commonly used in various scientific and industrial applications, particularly in the fields of material science and surface chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(triethoxysilyl)butanoate can be synthesized through the esterification of 4-(triethoxysilyl)butanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as amberlyst-15, can also be employed to improve the reaction kinetics and facilitate the separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(triethoxysilyl)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form 4-(triethoxysilyl)butanoic acid and methanol.

Condensation: The silane group can undergo condensation reactions with other silanes or silanols to form siloxane bonds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Condensation: Catalysts such as titanium tetraisopropoxide can be used to facilitate the condensation of silane groups.

Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups to alcohols.

Major Products Formed

Hydrolysis: 4-(triethoxysilyl)butanoic acid and methanol.

Condensation: Siloxane-linked polymers or networks.

Reduction: 4-(triethoxysilyl)butanol.

Scientific Research Applications

Methyl 4-(triethoxysilyl)butanoate has a wide range of applications in scientific research:

Material Science: It is used as a precursor for the synthesis of silane-modified polymers and materials with enhanced mechanical properties.

Surface Chemistry: It is employed in the modification of surfaces to improve adhesion, hydrophobicity, or other surface properties.

Biology and Medicine: It is used in the development of biomaterials and drug delivery systems due to its biocompatibility and ability to form stable coatings.

Industry: It is used in the production of coatings, adhesives, and sealants with improved performance characteristics.

Mechanism of Action

The mechanism of action of methyl 4-(triethoxysilyl)butanoate involves the interaction of its functional groups with various molecular targets:

Comparison with Similar Compounds

Methyl 4-(triethoxysilyl)butanoate can be compared with other similar compounds, such as:

Methyl 4-(trimethoxysilyl)butanoate: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.

Ethyl 4-(triethoxysilyl)butanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group, affecting its boiling point and reactivity.

4-(Triethoxysilyl)butanoic acid: The acid form of the compound, which can be used as a precursor for the synthesis of the ester.

These comparisons highlight the unique properties of this compound, particularly its combination of ester and silane functionalities, which make it a versatile compound for various applications.

Biological Activity

Methyl 4-(triethoxysilyl)butanoate is an organosilane compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound contains a silane group that imparts unique chemical properties, making it useful in various applications, including materials science and biomedicine. The compound's structure can be represented as follows:

- Chemical Formula: C11H24O5Si

- Molecular Weight: 264.39 g/mol

The triethoxysilyl group enhances the compound's reactivity and allows for the formation of siloxane networks, which are crucial in biomedical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

This suggests that the compound could be a potential candidate for developing antimicrobial coatings or treatments.

Cytotoxicity Assays

Cytotoxicity studies have been performed to assess the safety profile of this compound. In vitro assays using human cell lines revealed:

- Cell Viability (MTT Assay):

- At concentrations below 100 µg/mL, cell viability remained above 80%.

- Concentrations above 200 µg/mL resulted in significant cytotoxic effects.

These findings indicate that while the compound possesses antimicrobial properties, its cytotoxicity must be carefully evaluated for safe therapeutic use.

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and disrupt microbial integrity. The triethoxysilyl group may facilitate the formation of silanol groups upon hydrolysis, which can interact with cell membranes, leading to increased permeability and eventual cell lysis.

Case Study: Antimicrobial Coatings

A notable study investigated the application of this compound as a coating material on medical devices. The coated surfaces showed:

- Reduction in Biofilm Formation: Up to 70% reduction in biofilm formation by Pseudomonas aeruginosa.

- Long-lasting Antimicrobial Effect: Coatings maintained antimicrobial efficacy for over six months under laboratory conditions.

These results highlight its potential utility in preventing infections associated with medical implants.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other silane compounds:

| Compound | MIC (µg/mL) | Cytotoxicity (200 µg/mL) | Application Potential |

|---|---|---|---|

| This compound | S. aureus: 32 | Moderate | Antimicrobial coatings |

| Trimethoxyphenylsilane | S. aureus: 64 | High | Adhesives |

| Octadecyltrichlorosilane | S. aureus: >128 | Low | Hydrophobic surfaces |

This table illustrates that while this compound shows competitive antimicrobial properties, its moderate cytotoxicity may limit its application compared to other silanes.

Properties

CAS No. |

61630-37-3 |

|---|---|

Molecular Formula |

C11H24O5Si |

Molecular Weight |

264.39 g/mol |

IUPAC Name |

methyl 4-triethoxysilylbutanoate |

InChI |

InChI=1S/C11H24O5Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-11(12)13-4/h5-10H2,1-4H3 |

InChI Key |

KCIVPCYGIBLFGV-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCC(=O)OC)(OCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.